4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid
Overview
Description
4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid is a heterocyclic compound . It has a molecular formula of C13H14N2O3 . This compound is part of the quinoxaline family, which has been shown to have interesting biological properties, including antiviral, anticancer, and antileishmanial activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring . The compound also contains ethyl, methyl, and carboxylic acid substituents .Physical and Chemical Properties Analysis
The molecular weight of this compound is 218.21 g/mol . It has a complexity of 364 and a topological polar surface area of 78.8 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Antiviral Properties
Research has shown that derivatives of quinoxaline, similar to 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, exhibit antiviral activity. For instance, certain novel quinoxaline compounds synthesized from related precursors have demonstrated potent activity against viruses like HCV, HBV, HSV-1, and HCMV. This highlights the potential of these compounds in antiviral therapy (Elzahabi, 2017).
Synthesis and Characterization
The compound and its analogs have been extensively studied for their synthesis and characterization. These studies provide insights into their chemical properties, paving the way for their potential application in various fields of science and medicine. For example, a study detailed the synthesis process of similar quinoxaline derivatives, which can be foundational for further chemical research (Kurasawa et al., 2000).
Crystal Structure Analysis
The crystal structure of quinoxaline derivatives, including those related to this compound, has been analyzed. Such studies are crucial in understanding the molecular geometry, electronic structure, and potential interactions of these compounds, which can be relevant in drug design and material science (Abad et al., 2020).
Antibacterial Activities
The antibacterial properties of quinoxaline derivatives, closely related to the compound , have been a subject of research. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents (Koga et al., 1980).
Tautomerism Studies
Studies on tautomerism in quinoxaline derivatives provide insights into their chemical behavior under different conditions. Understanding these aspects is important for applications in synthetic chemistry and drug development (Mondelli & Merlini, 1966).
Synthesis of Related Compounds
Research into the synthesis of related compounds, such as quinoxaline carboxylic acids, contributes to the broader understanding of chemical synthesis techniques, potentially aiding in the development of new pharmaceuticals and materials (Ukrainets et al., 2006).
Future Directions
Quinoxaline derivatives, including 4-Ethyl-6,7-dimethyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, are a promising area of research in medicinal chemistry . Their potential antiviral properties make them particularly relevant given the ongoing need for new antiviral therapies . Further investigation into the properties and potential applications of these compounds is warranted .
Properties
IUPAC Name |
4-ethyl-6,7-dimethyl-3-oxoquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-4-15-10-6-8(3)7(2)5-9(10)14-11(12(15)16)13(17)18/h5-6H,4H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAQJHZPQNEVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C(=C2)C)C)N=C(C1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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